
5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups and structures that are common in organic chemistry, including a cyclopropyl group, a pyrrole ring, an amino group, a carboxylic acid group, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide a precise analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would need to be determined experimentally .Applications De Recherche Scientifique
Inhibition of Mycolic Acid Biosynthesis
Cyclopropyl analogues have been synthesized and studied for their potential to inhibit mycolic acid biosynthesis, a crucial pathway in mycobacterial species. The synthesis of such compounds involves specific reactions that protect the cyclopropyl ring, allowing for the oxidation of alcohols to carboxylic acids. These studies suggest the potential application of cyclopropyl-containing compounds in targeting bacterial cell wall synthesis (Hartmann et al., 1994).
Thromboxane A2 Synthetase Inhibition
Research into cyclopropyl derivatives has also shown that they can act as inhibitors of thromboxane A2 synthetase, potentially offering a dual mechanism of action in one molecule by combining thromboxane A2 synthetase inhibition with prostaglandin endoperoxide receptor blockade. This could have implications for the development of compounds with anti-inflammatory and anti-thrombotic properties (Clerck et al., 1989).
Synthesis of Saturated Heterocycles
The compound's structural features facilitate the synthesis of saturated heterocycles, which are of interest due to their potential pharmacological activities. Research into the reaction of 4-oxopentanoic acid with cyclic amino alcohols to form saturated heterocycles highlights the chemical versatility and potential for creating bioactive molecules (Kivelä et al., 2003).
Antifungal and Antibacterial Activities
Cyclopropyl amino acids derived from natural sources have shown toxicity against fungi, arthropods, and bacteria, suggesting their potential application in developing new antimicrobial agents. The study of such compounds isolated from mushrooms indicates their role in natural defense mechanisms, which could be harnessed for pharmaceutical applications (Drehmel & Chilton, 2002).
Regioselective Synthesis and Antagonistic Activities
The regioselective synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions demonstrates the utility of cyclopropyl-containing compounds in creating molecules with potential biological activities, including acting as competitive antagonists for receptors such as the NMDA receptor (Quiroga et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
5-[cyclopropyl-[(1-methylpyrrol-2-yl)methyl]amino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-19-8-2-4-15(19)12-20(14-6-7-14)17(21)10-13(11-18(22)23)16-5-3-9-24-16/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBGXEVQAFHJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CC(CC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
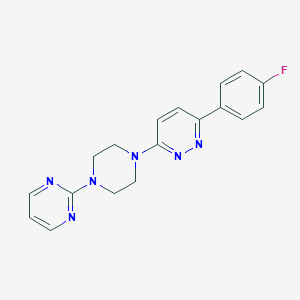
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2576258.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2576259.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/no-structure.png)
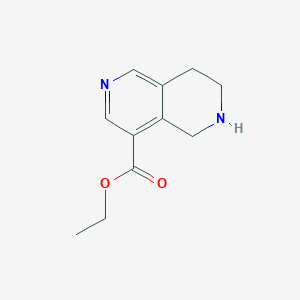
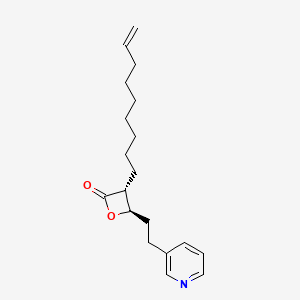
![1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2576269.png)
![3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2576270.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine](/img/structure/B2576272.png)
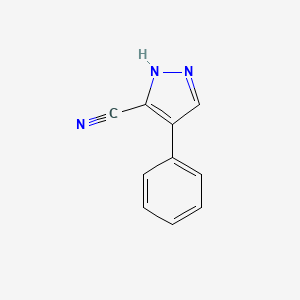
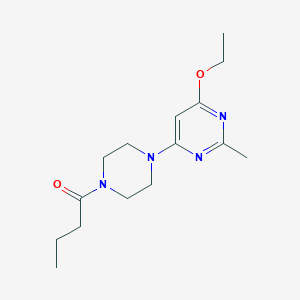
![[(3R)-3-Amino-2-oxobutyl]phosphonic acid](/img/structure/B2576277.png)
